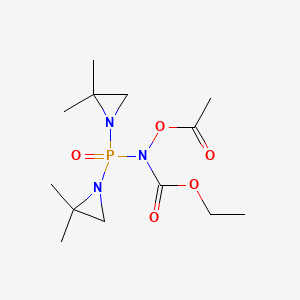
Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is a complex organic compound with the molecular formula C10H21N2O2P It is known for its unique structure, which includes aziridine rings and a phosphinic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER typically involves the reaction of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aziridine rings can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of reduced phosphinic acid esters.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine rings.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER involves the interaction of its reactive aziridine rings with nucleophiles. The aziridine rings can undergo ring-opening reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and chemical modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
- Phosphinic acid, bis(2,2-dimethyl-1-aziridinyl)-, 2-(2-ethoxyethoxy)ethyl ester
Uniqueness
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is unique due to the presence of both aziridine rings and a phosphinic acid ester group
Properties
CAS No. |
54805-59-3 |
|---|---|
Molecular Formula |
C13H24N3O5P |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
[bis(2,2-dimethylaziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate |
InChI |
InChI=1S/C13H24N3O5P/c1-7-20-11(18)16(21-10(2)17)22(19,14-8-12(14,3)4)15-9-13(15,5)6/h7-9H2,1-6H3 |
InChI Key |
FKGLMTGUMNVSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(OC(=O)C)P(=O)(N1CC1(C)C)N2CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















